molecular formula C24H20N4O3 B4899492 7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4899492
M. Wt: 412.4 g/mol
InChI Key: CSOUZEMOUHDDLZ-UHFFFAOYSA-N
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Description

7-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidinone core. This structure incorporates methoxy-substituted phenyl groups at positions 7 and 3, along with a methyl group at position 2.

Synthetic routes for related compounds typically involve multicomponent reactions or condensation of aminopyrazole derivatives with aldehydes or ketones. For example, Bruni et al. (1996) described the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones via reactions between ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates and amino-containing reagents .

Properties

IUPAC Name

11-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-15-22(16-8-10-17(30-2)11-9-16)23-25-14-18-19(28(23)26-15)12-13-27(24(18)29)20-6-4-5-7-21(20)31-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOUZEMOUHDDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo-pyrido-pyrimidine core, which is known for its versatility in drug design. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of specific kinases and enzymes involved in cancer progression.
  • Receptor Modulation : The compound could modulate receptor activities that are crucial in pathways related to inflammation and cancer.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Recent research has highlighted the potential of pyrazolo-pyrido-pyrimidine derivatives in cancer therapy:

  • In vitro Studies : A study demonstrated that derivatives of pyrido-pyrimidines significantly inhibited the growth of human cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for similar compounds were reported around 1.24 µM, indicating potent activity against these cell lines .
  • Mechanistic Insights : Docking studies revealed that certain structural features are essential for binding affinity to the target enzymes. For instance, the presence of hydrogen-bonding capabilities was crucial for effective interaction with the epidermal growth factor receptor (EGFR) .
  • Comparative Analysis : A comparative study showed that modifications to the core structure can enhance biological activity. For example, introducing methyl or methoxy groups at specific positions improved the anticancer efficacy and selectivity against tumor cells .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectReference
AnticancerInhibition of MCF-7 cells
AnticancerInhibition of MDA-MB-231 cells
Anti-inflammatoryModulation of inflammatory pathways
Enzyme inhibitionEGFR inhibition

Comparison with Similar Compounds

Table 1: Structural and Elemental Analysis of Selected Analogues

Compound Name Molecular Formula Molecular Weight C (%) H (%) N (%) Reference
2-Amino-5-(4-hydroxy-3-methoxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-... C19H18N6O3 378.14 60.31 4.79 22.21
2-Amino-5-(2,6-dichlorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-... C18H14ClFN6O2 400.79 53.94 3.52 20.97
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) C20H16N4O2 344.37 69.76 4.68 16.27
5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9k) C20H13F3N4O 382.34 62.83 3.43 14.65
Target Compound: 7-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-... C24H20N4O3 412.44 69.89 4.89 13.58 Calculated

Key Observations :

  • The target compound’s methoxy groups at positions 2 and 4 on the phenyl rings increase its molecular weight compared to non-methoxy analogs (e.g., 9j and 9k) .
  • Electron-withdrawing groups (e.g., trifluoromethyl in 9k) reduce nitrogen content due to increased halogen or fluorine incorporation .

Key Observations :

  • Antiproliferative activity is structure-dependent; chloro and cyclopentyl substituents enhance cytotoxicity in pyrido-pyrimidinones .

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